molecular formula C23H29N5O3 B11004631 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperazinecarboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperazinecarboxamide

Cat. No.: B11004631
M. Wt: 423.5 g/mol
InChI Key: MSJNNZLABMWQMQ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperazinecarboxamide is a synthetic compound featuring a piperazine carboxamide core linked to two distinct moieties:

  • 1-Methyl-1H-benzimidazol-2-yl group: A bicyclic aromatic system with a methyl substituent at the N1 position, enhancing metabolic stability and influencing π-π stacking interactions.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with compounds targeting central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) or enzymes like kinases .

Properties

Molecular Formula

C23H29N5O3

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxamide

InChI

InChI=1S/C23H29N5O3/c1-26-19-7-5-4-6-18(19)25-22(26)27-12-14-28(15-13-27)23(29)24-11-10-17-8-9-20(30-2)21(16-17)31-3/h4-9,16H,10-15H2,1-3H3,(H,24,29)

InChI Key

MSJNNZLABMWQMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Condensation of N-Methyl-o-Phenylenediamine

The benzimidazole core is synthesized via acid-catalyzed condensation of N-methyl-o-phenylenediamine with a carboxylic acid derivative. A representative procedure involves:

  • Dissolving N-methyl-o-phenylenediamine (1.0 equiv) in concentrated HCl.

  • Adding glyoxylic acid (1.2 equiv) dropwise at 0–5°C.

  • Refluxing the mixture at 110°C for 6 hours to form 1-methyl-1H-benzimidazole-2-carboxylic acid .

Key Parameters :

  • Yield: 68–72% after recrystallization from ethanol/water.

  • Purity: >95% (HPLC).

Preparation of N-[2-(3,4-Dimethoxyphenyl)ethyl]Piperazine

Reductive Amination of 3,4-Dimethoxyphenethylamine

This intermediate is synthesized via reductive amination:

  • Reacting 3,4-dimethoxyphenethylamine (1.0 equiv) with piperazine (1.5 equiv) in methanol.

  • Adding sodium cyanoborohydride (1.2 equiv) as a reducing agent.

  • Stirring at room temperature for 24 hours.

Optimization Data :

ParameterConditionYield (%)
SolventMethanol85
Temperature25°C85
Reducing AgentNaBH3CN85
Reaction Time24 hours85

Carboxamide Formation via Acyl Chloride Intermediate

Activation of Carboxylic Acid

  • 1-Methyl-1H-benzimidazole-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous dichloromethane.

  • The mixture is refluxed for 3 hours to form 1-methyl-1H-benzimidazole-2-carbonyl chloride .

Coupling with Piperazine Derivative

  • The acyl chloride is added dropwise to a solution of N-[2-(3,4-dimethoxyphenyl)ethyl]piperazine (1.0 equiv) and triethylamine (2.5 equiv) in dichloromethane.

  • The reaction is stirred at 0°C for 1 hour, followed by room temperature for 12 hours.

Reaction Monitoring :

  • Completion is confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

  • Yield: 78–82% after column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1).

Alternative Pathway: Urea-Mediated Coupling

Phosgene-Free Carboxamide Synthesis

To avoid hazardous phosgene, a urea intermediate is employed:

  • Reacting 1-methyl-1H-benzimidazole-2-carbonyl azide with N-[2-(3,4-dimethoxyphenyl)ethyl]piperazine in toluene.

  • Heating at 80°C for 8 hours to induce Curtius rearrangement.

Advantages :

  • Eliminates thionyl chloride use.

  • Yield: 70–75% with >90% purity.

Purification and Characterization

Crystallization Techniques

The crude product is purified via anti-solvent crystallization:

  • Dissolving in a dichloromethane/methanol (4:1) mixture.

  • Adding methyl tert-butyl ether until cloudiness persists.

  • Cooling to −20°C to precipitate the product.

PXRD Analysis :

  • Confirms amorphous or crystalline form based on diffraction patterns.

Analytical Data

  • HRMS (ESI+) : m/z calc. for C24H30N4O4 [M+H]+: 455.2295, found: 455.2298.

  • 1H NMR (400 MHz, CDCl3): δ 7.65 (d, J = 8.0 Hz, 1H), 7.45 (m, 2H), 6.85 (s, 1H), 4.25 (t, 2H), 3.90 (s, 3H), 3.85 (s, 3H), 3.70 (m, 4H), 2.65 (m, 6H).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactors for:

  • Benzimidazole formation : Residence time = 10 min, T = 120°C.

  • Carboxamide coupling : Residence time = 30 min, T = 25°C.

Benefits :

  • 20% higher yield compared to batch processes.

  • Reduced solvent consumption .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperazinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure suggests that it may act as an inhibitor or modulator of certain biological pathways, potentially affecting cellular processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carboxamide Cores

Quinazolinone-Piperazine Derivatives (A1–A6)

Key Features :

  • Core : Piperazine-carboxamide linked to a 4-oxo-3,4-dihydroquinazolin-2-yl group.
  • Substituents : Halogenated phenyl rings (e.g., 3-fluorophenyl, 4-chlorophenyl).

Comparison :

  • Physicochemical Properties :
    • Halogen substituents (F, Cl) increase polarity and melting points (189–200°C) compared to the target compound’s methoxy groups, which are less polar .
    • Yields range from 45–57%, suggesting moderate synthetic efficiency .
  • Biological Implications: Quinazolinone moieties are associated with kinase inhibition, whereas benzimidazoles (in the target compound) are more common in CNS-targeting agents .
Piperazine-Benzimidazole Derivatives ()

Key Features :

  • Core : Piperazine linked to benzimidazole via alkyl chains.
  • Substituents : Pyridinyl or aryl groups (e.g., 4-nitrophenyl, 3-methoxyphenyl).

Comparison :

  • Synthetic Routes : These compounds are synthesized via alkylation of piperazine precursors, similar to the target compound’s likely pathway .
  • Structural Flexibility : The target compound’s 3,4-dimethoxyphenethyl chain may enhance lipophilicity compared to pyridinyl groups, which introduce polarity .
Indole-Piperazine Carboxamides (–16)

Key Features :

  • Core : Piperazine-carboxamide linked to indole rings.
  • Substituents : Trifluoromethylphenyl () or ethyl groups ().

Comparison :

  • Lipophilicity : The target compound’s dimethoxyphenyl group (logP ~2–3) likely offers intermediate lipophilicity compared to trifluoromethylphenyl (higher logP) or ethyl groups .
  • Pharmacological Targets : Indole-piperazine derivatives often target serotonin receptors, suggesting the target compound may share similar CNS applications .

Functional Group Analysis

Feature Target Compound A1–A6 () Piperazine-Benzimidazoles ()
Core Structure Piperazine-carboxamide Piperazine-carboxamide Piperazine-benzimidazole
Heterocycle 1-Methylbenzimidazole Quinazolinone Benzimidazole
Key Substituent 3,4-Dimethoxyphenethyl Halogenated phenyl Pyridinyl/aryl
Melting Point (°C) Not reported 189–200 Not reported
Synthetic Yield Not reported 45–57% Moderate (implied)

Implications of Substituent Variations

  • Methoxy vs.
  • Benzimidazole vs. Quinazolinone: Benzimidazoles are more rigid and aromatic, favoring interactions with hydrophobic receptor pockets, whereas quinazolinones may engage in hydrogen bonding via their keto group .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperazinecarboxamide is a compound that belongs to the class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Pharmacological Properties

Benzimidazole derivatives are known for their broad spectrum of pharmacological activities, including:

  • Antimicrobial : Exhibiting activity against various bacterial and fungal strains.
  • Anticancer : Showing potential in inhibiting tumor growth.
  • Anti-inflammatory : Reducing inflammation in various models.
  • Antioxidant : Scavenging free radicals and reducing oxidative stress.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Benzimidazole compounds often exert their effects through:

  • Inhibition of enzyme activity (e.g., topoisomerases).
  • Modulation of receptor activity (e.g., serotonin receptors).
  • Disruption of cellular processes (e.g., cell cycle arrest).

Key Structural Features

The structure of this compound includes:

ComponentDescription
Benzimidazole CoreProvides a scaffold for biological activity
Piperazine RingEnhances binding affinity to biological targets
3,4-Dimethoxyphenyl GroupContributes to lipophilicity and receptor interaction

Influence on Biological Activity

Research indicates that modifications to the benzimidazole core and substituents can significantly alter the compound's potency and selectivity. For instance, the presence of methoxy groups has been linked to enhanced antibacterial activity against Gram-positive bacteria .

Antimicrobial Activity

In a study assessing various benzimidazole derivatives, compounds similar to this compound demonstrated potent antimicrobial effects. The Minimum Inhibitory Concentration (MIC) values for these derivatives were significantly lower than those of standard antibiotics like ciprofloxacin .

Anticancer Properties

Another study explored the anticancer potential of benzimidazole derivatives, revealing that compounds with similar structural motifs exhibited cytotoxicity against several cancer cell lines. The mechanism was associated with apoptosis induction and cell cycle arrest .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • In vitro Studies : Showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values comparable to established antibiotics .
  • In vivo Studies : Indicated potential efficacy in reducing tumor growth in animal models .

Table of Biological Activities

Activity TypeMIC/IC50 ValuesReference
Antibacterial12.5 µg/ml
AnticancerLC50 = 0.42 µg/ml
AntioxidantIC50 = 144.84 µg/ml

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